molecular formula C22H23N5O5 B2965282 N-(2-ethoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941995-88-6

N-(2-ethoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No.: B2965282
CAS No.: 941995-88-6
M. Wt: 437.456
InChI Key: OITGPFCSNUJOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N5O5 and its molecular weight is 437.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Compounds with structural similarities to the query compound have been synthesized and explored for their pharmacological activities. For instance, synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as potential anti-inflammatory and analgesic agents highlight the medicinal chemistry applications of complex heterocyclic compounds (Abu‐Hashem et al., 2020). These studies suggest that compounds like the one could be explored for similar pharmacological properties.

Material Science Applications

In the field of material science, complex heterocyclic compounds have been used for corrosion inhibition and surface coating applications. For example, triazine derivatives have been investigated for their efficiency as corrosion inhibitors for steel in acidic media, indicating that similar compounds might have applications in protecting materials from degradation (Yadav et al., 2015).

Biochemical Research

The biochemical research domain utilizes synthetic heterocyclic compounds for studying enzyme inhibition, signaling pathways, and molecular interactions within cells. For instance, the synthesis and biological evaluation of novel analogues of phosphatidylinositol 3-kinase (PI3K) inhibitors demonstrate the relevance of heterocyclic chemistry in developing new therapeutic agents targeting specific biochemical pathways (Rewcastle et al., 2011).

Antimicrobial and Anticancer Research

Research on triazine and imidazole derivatives for their antimicrobial and anticancer activities showcases the potential of heterocyclic compounds in addressing infectious diseases and cancer. Compounds synthesized with triazine cores have shown promising results against various bacterial and fungal strains, suggesting a pathway for developing new antimicrobial agents (Cankilic & Yurttaş, 2017). Similarly, analogues designed for targeting cancer cell lines indicate the application of such compounds in oncology research (Al-Sanea et al., 2020).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-3-32-18-7-5-4-6-17(18)23-19(28)14-27-21(30)20(29)26-13-12-25(22(26)24-27)15-8-10-16(31-2)11-9-15/h4-11H,3,12-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITGPFCSNUJOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.